2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core substituted with a trifluoromethylbenzylthio group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-(trifluoromethyl)benzyl halides in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium . This method is considered environmentally friendly and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Alkylated or acylated benzimidazole derivatives.
Reduction: Amino derivatives if a nitro group is present.
Scientific Research Applications
2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal properties.
Industry: Could be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and trifluoromethylbenzylthio group. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylbenzyl)thio)-1H-benzo[d]imidazole
- 2-((4-Iodobenzyl)thio)-1H-benzo[d]imidazole
- 2-(Benzylthio)-1H-benzo[d]oxazole
Uniqueness
2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C15H11F3N2S |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2S/c16-15(17,18)11-7-5-10(6-8-11)9-21-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20) |
InChI Key |
JUAXJCTWTHXKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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